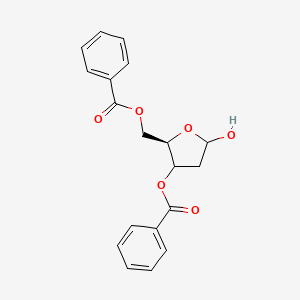

2-Deoxy-3,5-di-O-benzoylribofuranose

Description

Properties

IUPAC Name |

[(2R)-3-benzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17,20H,11-12H2/t15?,16-,17?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCFUIMCQPPMTA-AQFXKWCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747486 |

Source

|

| Record name | (3xi)-3,5-Di-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112137-63-0 |

Source

|

| Record name | (3xi)-3,5-Di-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Nucleoside Chassis: Technical Guide to 2-Deoxy-3,5-di-O-benzoyl-D-ribofuranose

The following technical guide details the chemistry, synthesis, and application of 2-Deoxy-3,5-di-O-benzoyl-D-ribofuranose , a critical intermediate in the manufacture of antiviral and anticancer nucleoside analogs.

Executive Summary

2-Deoxy-3,5-di-O-benzoyl-D-ribofuranose serves as the universal electrophilic "chassis" for the synthesis of modified 2'-deoxyribonucleosides (e.g., Gemcitabine, Clofarabine, Idoxuridine). Unlike its RNA-counterpart (ribose), this molecule lacks a C2-hydroxyl group, which fundamentally alters its stereochemical behavior during glycosylation.

In drug development, this sugar is rarely handled as the free hemiacetal due to mutarotation. Instead, it is utilized in two primary forms:[1][2]

-

The Stable Precursor: 1-O-Acetyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose (Solid, shelf-stable).

-

The Reactive Donor: 1-Chloro-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose (The "Benzoyl Hoffer Sugar" – unstable, moisture-sensitive).

This guide focuses on the conversion of the stable precursor to the reactive donor and its subsequent coupling via the Vorbrüggen reaction .

Structural Anatomy & Chemical Logic

The "Missing" C2 Group Challenge

In standard ribose nucleoside synthesis, the C2-acyl group participates in the reaction mechanism (Neighboring Group Participation - NGP), forming an acyloxonium ion that blocks the

The 2-Deoxy Problem:

2-Deoxy sugars lack this C2-directing group. Consequently, the glycosylation proceeds via a naked oxocarbenium ion (S

-

Solution: Stereocontrol must be achieved through solvent polarity (ether vs. acetonitrile), catalyst selection (Lewis acids), and thermodynamic equilibration.

Benzoyl vs. Toluoyl Protection

Historically, the p-toluoyl derivative (Hoffer's Chlorosugar) was preferred because it crystallizes more easily than the benzoyl derivative. However, the benzoyl derivative is now industry-standard for many APIs because benzoyl chloride is cheaper and the deprotection (debenzoylation) kinetics are often more favorable in basic conditions.

Synthesis & Preparation Protocols

Workflow Visualization

The following diagram outlines the conversion from 2-Deoxy-D-ribose to the reactive 1-chloro donor.

Figure 1: Synthetic pathway from starting material to the reactive glycosyl chloride donor.[2][3][4][5]

Protocol A: Preparation of the Reactive 1-Chloro Donor

Note: This procedure generates the reactive intermediate in situ or as a solid for immediate use.

Reagents:

-

1-O-Methyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose (Precursor)

-

Glacial Acetic Acid (AcOH)[6]

-

Acetyl Chloride (AcCl) or HCl gas[6]

-

Anhydrous Ether (for crystallization)

Step-by-Step:

-

Dissolution: Dissolve 10.0 g of the methyl glycoside precursor in 20 mL of glacial acetic acid.

-

Acidolysis: Cool to +10°C. Slowly bubble anhydrous HCl gas into the solution for 10–15 minutes. Alternatively, add Acetyl Chloride (1.5 eq) cautiously if HCl gas is unavailable (generates HCl in situ).

-

Precipitation: The product (1-chloro-

-isomer) will often begin to crystallize directly from the mixture as it is the less soluble anomer. -

Isolation: Filter the crystalline precipitate under a nitrogen blanket.

-

Critical Check: Do not wash with water. Wash with cold anhydrous ether.

-

-

Storage: Store in a desiccator at -20°C. The compound hydrolyzes rapidly in moist air to form the hemiacetal.

The Critical Workflow: Vorbrüggen Coupling

This is the industry-standard method for attaching the nucleobase (e.g., Cytosine, Adenine analogs) to the sugar.

Mechanism of Stereoselectivity

Since we lack C2-participation, we rely on the Anomeric Effect . The

-

Kinetic Product: Often

(due to steric shielding of the -

Thermodynamic Product:

(for pyrimidines) or mixtures (for purines).

Workflow Visualization: The Coupling Mechanism

Figure 2: Mechanism of the Silyl-Hilbert-Johnson (Vorbrüggen) coupling reaction.

Protocol B: Standard Coupling (Silyl-Hilbert-Johnson)

Reagents:

-

Silylated Base: Bis(trimethylsilyl)cytosine (or analog).

-

Sugar: 1-Chloro-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose.

-

Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or SnCl

. -

Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN).

Step-by-Step:

-

Silylation: Reflux the free nucleobase with HMDS (Hexamethyldisilazane) and catalytic ammonium sulfate until a clear solution is obtained. Evaporate excess HMDS under high vacuum.

-

Coupling: Dissolve the silylated base in anhydrous DCE. Add the solid sugar (1.0 eq).

-

Catalysis: Add TMSOTf (1.1 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Quench: Pour into saturated NaHCO

solution (vigorous stirring) to neutralize the acid and remove silyl groups. -

Separation: Organic layer separation -> Dry over Na

SO

Analytical Data & Specifications

Researchers should verify the identity of the intermediate using the following physicochemical markers.

| Property | Specification | Notes |

| Formula | C | For the 1-chloro derivative |

| Molecular Weight | 360.79 g/mol | |

| Appearance | White to off-white crystalline solid | If yellow/gummy, hydrolysis has occurred |

| Melting Point | 118–120 °C | Distinct sharp melt indicates high |

| Solubility | DCM, Chloroform, Ethyl Acetate | Insoluble in water (hydrolyzes) |

| Coupling constant |

Troubleshooting & Stability

The "Hydrolysis Trap"

The 1-chloro derivative is extremely sensitive to atmospheric moisture.

-

Symptom: The solid turns sticky or smells of HCl.

-

Cause: Hydrolysis to the 1-OH (hemiacetal) and release of HCl.

-

Remedy: Always handle in a glovebox or under a strict Argon blanket. If the sugar has degraded, re-convert it to the chloride using Thionyl Chloride (

) in toluene, though yield will drop.

Anomerization

If the coupling yields a high percentage of the unwanted

-

Change Solvent: Switch from MeCN (polar) to Toluene or DCM (non-polar). Non-polar solvents often favor the

-anomer via tight ion-pairing. -

Temperature: Lower the reaction temperature to -20°C to favor the kinetic product.

References

- Hoffer, M. (1960). Alpha-halogenose of the 2-deoxy-D-ribose series. Chem. Ber., 93, 2777. (The foundational paper establishing the "Hoffer sugar" synthesis).

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

-

Niedballa, U., & Vorbrüggen, H. (1974).[10] A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.

-

Rolland, V., et al. (1997). Convenient Preparation of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl Chloride. Synthetic Communications, 27(20), 3505-3511. (Modern optimization of the chloride preparation).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. publications.aston.ac.uk [publications.aston.ac.uk]

- 6. 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. Vorbrüggen Glycosylation [drugfuture.com]

Technical Guide: 2-Deoxy-3,5-di-O-benzoyl-D-ribofuranose

[1][2][3]

Executive Summary

2-Deoxy-3,5-di-O-benzoyl-D-ribofuranose serves as a foundational glycosyl donor in the synthesis of 2'-deoxyribonucleosides, a class of compounds critical for antiviral (e.g., Zidovudine) and anticancer therapeutics.[1][2][3] Often regarded as the "benzoyl analogue" to the classic Hoffer’s chlorosugar (which utilizes p-toluoyl protection), this compound offers a balance of lipophilicity and reactivity.[1][2][3]

Unlike its ribose counterparts, this 2-deoxy derivative lacks a C2-hydroxyl group, eliminating the possibility of neighboring group participation (anchimeric assistance).[1][2][3] This absence makes stereoselective glycosylation a significant challenge, often resulting in anomeric mixtures (

Chemical Identity & Structural Properties[1][2][3][4][5][6][7][8][9]

Core Structure

The molecule consists of a D-ribofuranose ring deoxygenated at the C2 position.[1][2][3][4] The hydroxyl groups at C3 and C5 are protected with benzoyl esters.[1][2][3]

-

Formula:

(where X is the anomeric substituent, e.g., Cl, OAc).[2][3] -

Conformation: The furanose ring typically exists in a dynamic equilibrium between

(South) andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> conformation in non-polar solvents, which mimics the B-DNA sugar pucker.[2][3]

Key Derivatives

Researchers rarely handle the free lactol (1-OH).[1][2][3] Instead, the compound is manipulated as one of three key derivatives:

| Derivative | Substituent (C1) | State | Stability | Function |

| 1-O-Acetyl | Solid/Syrup | High | Stable precursor for storage.[2][3] | |

| 1-Chloro | Solid/Foam | Low | The active glycosyl donor (Hoffer's analogue).[2][3] Hydrolytically unstable.[1][2][3] | |

| 1-O-Methyl | Syrup | High | Intermediate during synthesis from 2-deoxy-D-ribose.[2][3] |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Field Insight: While Hoffer’s original chlorosugar uses p-toluoyl groups to promote crystallinity (mp 117–119 °C), the benzoyl derivative is often obtained as a foam or syrup.[2][3] Consequently, the 1-O-acetyl derivative is the preferred form for long-term storage, converted to the 1-chloro donor immediately prior to glycosylation.[2][3]

Synthesis & Preparation Workflow

The synthesis typically begins with 2-deoxy-D-ribose.[1][2][3] The pathway requires careful control of acidic conditions to prevent furanose ring isomerization to pyranose forms.[1][2][3]

Pathway Diagram

Figure 1: Synthetic route from 2-deoxy-D-ribose to the active glycosyl donor.[1][2][3]

Protocol: Preparation of the 1-Chloro Donor (In Situ)

Safety: perform in a fume hood. HCl gas is corrosive.[1][2][3]

-

Starting Material: Dissolve 10 mmol of 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose in 20 mL of anhydrous dichloromethane (DCM) or ether.

-

Saturation: Cool to 0°C. Bubble dry HCl gas through the solution for 10–15 minutes. Alternatively, add 1.2 equivalents of acetyl chloride to a solution containing a catalytic amount of MeOH (generating HCl in situ).[2][3]

-

Precipitation: A crystalline precipitate of 1-chloro-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose may form (often the

-anomer).[2][3] If it remains soluble, the solvent is evaporated in vacuo at low temperature (<30°C) to yield a foamy residue.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Use: The residue is redissolved immediately in the glycosylation solvent (e.g., MeCN, DCM) without further purification.[2][3]

Reactivity & Glycosylation Mechanism[1][2][8]

The defining challenge of this molecule is the lack of stereocontrol .[1][2][3] In ribose chemistry, a 2-O-acyl group forms an acyloxonium ion intermediate that blocks the bottom face, forcing the nucleobase to attack from the top (

Mechanism of Action

Glycosylation proceeds via an

-

Activation: The leaving group (Cl or OAc) is abstracted by a Lewis acid (e.g., TMSOTf,

).[2][3] -

Intermediate: A planar oxocarbenium ion forms at C1.[1][2][3]

-

Nucleophilic Attack: The silylated nucleobase attacks from either the

(bottom) or-

-Attack: Sterically favored and electronically favored by the anomeric effect.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

-Attack: Biologically desired (for natural nucleosides) but often disfavored.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

Glycosylation Diagram

Figure 2: Divergent pathways in 2-deoxyribosyl glycosylation.

Experimental Protocol: Silyl-Hilbert-Johnson Coupling

This protocol describes the coupling of the benzoylated sugar with a pyrimidine base (e.g., Thymine).[2][3]

Materials

-

Donor: 1-Chloro-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose (freshly prepared).

-

Acceptor: Bis(trimethylsilyl)thymine (BSA-protected thymine).[1][2][3]

-

Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[2][3]

Methodology

-

Activation of Base: Suspend Thymine (1.1 eq) in Hexamethyldisilazane (HMDS) with catalytic ammonium sulfate. Reflux until clear (silylation complete).[2][3] Evaporate HMDS to yield the silylated base.[1][2][3]

-

Coupling: Dissolve the silylated base and the 1-Chloro Donor (1.0 eq) in anhydrous MeCN under Argon.

-

Catalysis: Cool to -20°C. Add TMSOTf (0.1–1.0 eq) dropwise.

-

Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (the donor spot will disappear; two new spots for

and -

Workup: Quench with saturated

. Extract with DCM.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Separation: The

andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -anomer is typically more polar (lower

Physical Properties & Stability Data[1][2][3]

| Property | 1-O-Acetyl Derivative | 1-Chloro Derivative (Benzoyl) | 1-Chloro Derivative (Toluoyl) |

| CAS Number | 14215-97-5 (Generic) | N/A (In situ) | 4330-21-6 |

| Physical State | White Solid / Syrup | Syrup / Unstable Solid | Crystalline Solid |

| Melting Point | 98–101 °C | N/A (Decomposes) | 117–119 °C |

| Solubility | DCM, EtOAc, MeCN | DCM, | DCM, |

| Stability | Stable at RT (Years) | Hydrolyzes in moist air (Minutes) | Stable in desiccator (Weeks) |

Storage:

References

-

Hoffer, M. (1960).[2][3] Alpha-halogenose of the 2-Desoxy-D-ribose group. Chem. Ber., 93, 2777.[2][3] Link[2][3]

-

Santa Cruz Biotechnology. (2025).[2][3] 2-Deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl Chloride Product Data. Link[2][3]

-

Wikipedia. (2025).[2][3] 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.[1][2][3] Link[2][3]

-

PubChem. (2025).[2][3][6][7] 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride. Link[2][3]

-

Sigma-Aldrich. (2025).[1][2][3] 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride. Link

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 3. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 4. 2-deoxy-D-ribofuranose (CHEBI:90761) [ebi.ac.uk]

- 5. 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose | 141846-57-3 | Benchchem [benchchem.com]

- 6. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride | C21H21ClO5 | CID 288128 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-Deoxy-3,5-di-O-benzoylribofuranose

This guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structural elucidation of 2-Deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in nucleoside synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of synthesis and characterization, emphasizing the causality behind experimental choices and the integration of various analytical techniques to build a cohesive and validated structural assignment.

Introduction: The Significance of a Protected Deoxyribose

2-Deoxy-D-ribose is the foundational sugar unit of deoxyribonucleic acid (DNA). In the synthesis of nucleoside analogues for therapeutic applications, such as antiviral and anticancer agents, precise chemical modification of the nucleobase or the sugar moiety is required. This necessitates the use of protecting groups to mask reactive hydroxyl functions on the sugar, allowing for selective reactions. 2-Deoxy-3,5-di-O-benzoylribofuranose serves as a crucial, selectively protected building block. The benzoyl groups at the C3 and C5 positions are robust enough to withstand various reaction conditions, yet can be removed under specific basic conditions. The free C1 hydroxyl (or a derivative like a glycosyl halide) allows for the crucial glycosylation reaction to form the N-glycosidic bond with a nucleobase.

The furanose (five-membered ring) form is of particular biological relevance. Therefore, a rigorous confirmation of its structure, including the regiochemistry of the benzoyl groups, the ring conformation, and the anomeric configuration at C1, is paramount for its use in multi-step syntheses. This guide will walk through a logical workflow for its preparation and definitive structural characterization.

Synthesis and Purification: A Validated Pathway

The synthesis of 2-Deoxy-3,5-di-O-benzoylribofuranose typically starts from the commercially available 2-deoxy-D-ribose. The synthetic strategy involves two key steps: formation of the methyl glycoside followed by selective benzoylation. A highly analogous and well-documented procedure is the synthesis of methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside, which provides a reliable template for this process[1].

Experimental Protocol: Synthesis

Step 1: Methyl Glycoside Formation

-

Reaction Setup: Suspend 2-deoxy-D-ribose in methanol at 0°C.

-

Acid Catalyst: Add acetyl chloride dropwise to the cooled methanol solution. This in situ generation of methanolic HCl is a controlled method to catalyze the formation of the methyl glycoside. The reaction mixture is stirred and allowed to warm to room temperature.

-

Rationale: The acidic conditions promote the cyclization of the open-chain form of 2-deoxy-D-ribose and subsequent reaction with methanol at the anomeric carbon (C1) to form the more stable methyl glycoside. This protects the anomeric position and results in a mixture of α and β anomers.

-

Work-up: Neutralize the reaction with a solid base (e.g., sodium bicarbonate), filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-deoxy-D-ribofuranoside as a syrup.

Step 2: Selective Benzoylation

-

Reaction Setup: Dissolve the crude methyl glycoside from Step 1 in anhydrous pyridine. Cool the solution in an ice bath.

-

Acylation: Add benzoyl chloride dropwise to the solution. The reaction is typically stirred at low temperature and then allowed to proceed at room temperature.

-

Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the esterification reaction. The primary hydroxyl at C5 and the secondary hydroxyl at C3 are more sterically accessible and reactive than the hydroxyl at the anomeric C1 (which is protected as a methyl glycoside), leading to the formation of the 3,5-di-O-benzoyl derivative.

-

Work-up and Purification: Quench the reaction with water or ice. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting product is typically an anomeric mixture (α/β) of methyl 2-deoxy-3,5-di-O-benzoylribofuranoside.

Step 3: Anomer Separation and Hydrolysis (if required)

The anomeric mixture can often be separated by column chromatography on silica gel. For subsequent reactions where the free anomeric hydroxyl is needed, the methyl glycoside can be hydrolyzed under controlled acidic conditions. Alternatively, the di-O-benzoylated sugar can be converted directly to a glycosyl donor, such as a glycosyl chloride, which is a common strategy in nucleoside synthesis[2].

Structure Elucidation: A Multi-Technique Approach

The definitive structure of 2-Deoxy-3,5-di-O-benzoylribofuranose is established through a combination of spectroscopic methods. Each technique provides unique and complementary pieces of information that, when combined, create a self-validating structural proof. For illustrative purposes, we will refer to the detailed characterization of the closely related methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside , as its spectral features are nearly identical to the benzoyl analogue, with minor predictable differences[1].

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a fundamental first check of its identity. For benzoylated sugars, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize fragmentation and observe the molecular ion.

-

Expected Molecular Ion: For 2-Deoxy-3,5-di-O-benzoylribofuranose (C19H18O6), the molecular weight is 342.34 g/mol . In ESI-MS, one would expect to see the protonated molecule [M+H]⁺ at m/z 343.1, or the sodium adduct [M+Na]⁺ at m/z 365.1.

-

Fragmentation Analysis: While the goal is often to see the molecular ion, fragmentation patterns can provide structural clues. A characteristic loss of a benzoyl group (C7H5O, 105 Da) or benzoic acid (C7H6O2, 122 Da) would be highly indicative of the proposed structure.

| Ion | Expected m/z (for Benzoyl derivative) | Notes |

| [M+Na]⁺ | 365.1 | Sodium adduct of the parent molecule. |

| [M+H]⁺ | 343.1 | Protonated parent molecule. |

| [M-C7H5O]⁺ | 238.1 | Loss of a benzoyl radical. |

| [M-C7H6O2+H]⁺ | 221.1 | Loss of a benzoic acid molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure and stereochemistry of carbohydrates in solution.[3] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to unambiguously assign all proton and carbon signals.

¹H NMR Spectroscopy: The Fingerprint of the Molecule

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

Aromatic Protons: Signals in the range of δ 7.3-8.1 ppm correspond to the protons of the two benzoyl groups. The integration of this region should correspond to 10 protons.

-

Sugar Ring Protons: These protons typically resonate between δ 2.0-5.5 ppm. The anomeric proton (H1) is particularly diagnostic. In the α-anomer of the p-toluoyl analogue, H1 appears as a doublet of doublets around δ 5.19 ppm.[1] The coupling constants are key to determining stereochemistry.

-

C2 Protons: The absence of a hydroxyl group at C2 means there are two diastereotopic protons (H2α and H2β) on this carbon, typically found in the upfield region of the sugar protons (around δ 2.0-2.8 ppm). Their distinct chemical shifts and couplings to H1 and H3 are crucial for confirming the 2-deoxy nature of the sugar.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

-

Carbonyl Carbons: The ester carbonyl carbons of the benzoyl groups will appear downfield, typically in the δ 165-175 ppm range.

-

Aromatic Carbons: The aromatic carbons will resonate in the δ 128-134 ppm region.

-

Sugar Carbons: The five carbons of the furanose ring and the C1-methoxy carbon (if present) will appear between δ 35-110 ppm. The C2 carbon, being a methylene group, will be significantly upfield (around δ 35-40 ppm) compared to the other oxygenated carbons of the ring, providing clear evidence for the 2-deoxy structure.

2D NMR Experiments: Connecting the Dots

While 1D spectra provide the initial data, 2D NMR is essential for connecting the signals and building the molecular framework.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It allows for a "walk" around the sugar ring, starting from an easily identifiable proton like H1, to trace the path H1-H2-H3-H4-H5.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is the primary method for assigning the ¹³C signals based on the already assigned ¹H signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the regiochemistry of the benzoyl groups. For example, a correlation between the carbonyl carbon of a benzoyl group and the H3 proton of the sugar ring definitively proves that the benzoyl group is attached to C3. Similarly, a correlation between the other benzoyl carbonyl and the H5 protons confirms its position at C5.

X-ray Crystallography

While NMR provides the structure in solution, X-ray crystallography gives the unambiguous, solid-state structure, including bond lengths, bond angles, and the precise conformation of the furanose ring.[1] If a suitable single crystal can be grown, this technique provides the ultimate structural proof.

For the analogue methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside, single-crystal X-ray diffraction (SC-XRD) analysis confirmed the α-configuration at the anomeric center and showed the furanose ring adopting an O4-endo (⁰E) conformation.[1] This conformation is a puckering of the five-membered ring where the ring oxygen (O4) is out of the plane defined by the other four ring atoms.

Conclusion: A Self-Validating System

The structure elucidation of 2-Deoxy-3,5-di-O-benzoylribofuranose is a prime example of a self-validating analytical process. The synthesis provides the material, whose molecular weight is first confirmed by mass spectrometry. A comprehensive suite of NMR experiments then builds the complete picture of the covalent structure, establishing the 2-deoxy nature, the furanose ring system, and the precise locations of the benzoyl protecting groups. Finally, X-ray crystallography can provide an atomic-resolution snapshot of the molecule in the solid state, confirming the deductions from spectroscopic data. This rigorous, multi-faceted approach ensures the structural integrity of this vital synthetic intermediate, providing a solid foundation for its use in the development of novel therapeutics.

References

-

Dodd, E., et al. (2026). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. Carbohydrate Research, 562, 109831. [Link]

-

Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

-

Widmalm, G., & Tvaroška, I. (2018). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 118(17), 8067-8115. [Link]

-

Davis, B. G. (2001). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Journal of the American Chemical Society, 123(26), 6353-6363. [Link]

-

Chen, P., et al. (1999). Mass spectrometric analysis of benzoylated sialooligosaccharides and differentiation of terminal alpha 2-->3 and alpha 2-->6 sialogalactosylated linkages at subpicomole levels. Analytical Chemistry, 71(21), 4969-73. [Link]

-

Gessner, R. K., et al. (2025). Elucidating reactive sugar-intermediates by mass spectrometry. Communications Chemistry, 8(1). [Link]

-

Wikipedia contributors. (2023, December 27). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

Sources

Spectroscopic Data Guide: 2-Deoxy-3,5-di-O-benzoyl-D-ribofuranose

This guide details the spectroscopic characterization of 2-Deoxy-3,5-di-O-benzoyl-D-ribofuranose and its critical synthetic derivatives. In drug development, this molecule is rarely isolated as the free hemiacetal due to rapid mutarotation; instead, it is characterized as its stable methyl glycoside precursor or its reactive 1-chloro derivative (Hoffer’s chlorosugar), which serves as the universal electrophile for nucleoside synthesis.

Executive Summary & Structural Context[1][2][3][4][5][6]

-

Target Molecule: 2-Deoxy-3,5-di-O-benzoyl-D-ribofuranose (Core Scaffold)

-

Primary Application: Synthesis of antiviral and anticancer nucleoside analogues (e.g., Zidovudine, Decitabine precursors).

-

Critical Isomerism: The molecule exists as an equilibrium of

and

Synthesis & Characterization Workflow

The following diagram illustrates the provenance of the spectroscopic samples, distinguishing between the stable storage forms and the reactive intermediates.

Figure 1: Synthetic pathway highlighting the stable Methyl Glycoside and reactive Chlorosugar characterization points.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][7]

H NMR Characterization

The proton NMR spectrum is dominated by the ribofuranose ring protons and the aromatic benzoyl groups. The most diagnostic signal is the anomeric proton (H-1) , which shifts significantly based on the substituent at C-1 (OH, OMe, or Cl) and the stereochemistry (

A. Methyl 2-deoxy-3,5-di-O-benzoyl-D-ribofuranoside (Stable Precursor)

| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Assignment |

| H-1 ( | 5.18 | dd | Anomeric proton (Alpha) | |

| H-1 ( | 5.09 | dd | Anomeric proton (Beta) | |

| Aromatic (Bz) | 7.30 – 8.10 | m | - | Benzoyl (Ortho/Meta/Para) |

| H-3 | 5.55 – 5.65 | m | - | Deshielded by 3-OBz |

| H-4 | 4.40 – 4.60 | m | - | Ring proton |

| H-5a, 5b | 4.50 – 4.70 | m | - | Deshielded by 5-OBz |

| OMe | 3.35 / 3.40 | s | - | Methoxy (Alpha/Beta distinct) |

| H-2a, 2b | 2.30 – 2.60 | m | - | Characteristic 2-deoxy region |

B. 1-Chloro-2-deoxy-3,5-di-O-benzoyl-

-D-ribofuranose (Hoffer's Chlorosugar)

-

Significance: This is the reactive species used in coupling. It crystallizes predominantly as the

-anomer .[2] -

Solvent: CDCl

[3][1]

| Proton | Chemical Shift ( | Multiplicity | Interpretation |

| H-1 | 6.45 – 6.50 | d / broad s | Significantly downfield due to Cl (deshielding). |

| Aromatic | 7.40 – 8.15 | m | 10H total (2x Benzoyl groups). |

| H-3 | 5.70 – 5.80 | dt | Deshielded ester proton. |

| H-4 | 4.75 – 4.85 | m | Ring proton. |

| H-5a, 5b | 4.60 – 4.70 | dd | Diastereotopic methylene protons. |

| H-2 | 2.70 – 2.90 | m | Distinctive multiplet for C-2 methylene. |

Technical Insight: The

-anomer of the chlorosugar is stabilized by the anomeric effect. In theH NMR, the H-1 signal appears as a doublet with a small coupling constant ( Hz) or a broad singlet, indicating a trans relationship with H-2 protons in the dominant conformation.

C NMR Characterization

Carbon NMR confirms the presence of the benzoyl esters and the specific anomeric configuration.

| Carbon Type | Chemical Shift ( | Assignment |

| Carbonyl (C=O) | 166.0 – 166.5 | Ester carbonyls (Benzoyl). |

| Aromatic (ipso) | 129.0 – 130.0 | Quaternary aromatic carbons. |

| Aromatic (CH) | 128.0 – 133.5 | Ortho, Meta, Para carbons. |

| C-1 (Anomeric) | 95.0 – 98.0 | C-1 (Chlorosugar / Acetate). Upfield shift (~55 ppm) if OMe. |

| C-4 | 82.0 – 85.0 | Ring carbon. |

| C-3 | 73.0 – 75.0 | Ring carbon (bearing OBz). |

| C-5 | 63.5 – 65.0 | Exocyclic methylene (-CH |

| C-2 | 38.0 – 40.0 | Characteristic high-field signal for 2-deoxy carbon. |

Infrared (IR) Spectroscopy

IR is used primarily to confirm the integrity of the ester protecting groups and the absence of free hydroxyls (in the fully protected forms).

-

1720 – 1730 cm

(Strong): C=O Stretching (Ester). This is the dominant feature. -

1600 & 1585 cm

(Medium): C=C Aromatic skeletal vibrations (Benzoyl ring). -

1270 & 1100 cm

(Strong): C–O–C Stretching (Ester and Ether linkages). -

2950 – 2980 cm

(Weak): C–H Stretching (Aliphatic). -

Absence of 3400 cm

: Confirms full protection (no OH), critical for the 1-chloro or 1-methyl intermediate.

Mass Spectrometry (MS)

Mass spec analysis typically utilizes ESI (Electrospray Ionization) or MALDI.

-

Molecular Formula: C

H -

Key Fragments (Positive Mode):

-

[M+Na]

: Sodium adduct of the stable glycoside. -

m/z 105: [PhCO]

(Benzoyl cation) – Extremely common and dominant. -

m/z 341: [M – Cl]

or [Sugar cation]

-

Experimental Protocol: Preparation for Analysis

To ensure reproducible spectroscopic data, the following purification protocol is recommended prior to analysis.

-

Isolation: Dissolve the crude 1-chloro-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose in anhydrous dichloromethane (DCM).

-

Filtration: Pass through a small pad of Celite to remove inorganic salts (from HCl generation).

-

Rapid Drying: Evaporate solvent at < 30°C. Note: The

-chlorosugar is thermally unstable and sensitive to moisture. -

Sample Prep: Dissolve immediately in CDCl

(neutralized with basic alumina or silver foil to remove traces of DCl) for NMR.

References

-

Hoffer, M. (1960).[4] "

-Thymidin". Chemische Berichte, 93(12), 2777–2781. (Original synthesis of the "Hoffer Chlorosugar"). - Bhat, V., et al. (1981). "Nucleosides. 110. Synthesis and properties of 1-chloro-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose".

- Prystas, M., & Sorm, F. (1964). "Nucleic acids components and their analogues. LI. Synthesis of 1-deoxy-1-chloro-3,5-di-O-benzoyl-D-ribofuranose".

-

PubChem Compound Summary. (2025). "1-Chloro-2-deoxy-3,5-di-O-toluoyl-alpha-D-ribofuranose" (Analogous spectral data). Link

Sources

- 1. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]

- 2. publications.aston.ac.uk [publications.aston.ac.uk]

- 3. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose | 141846-57-3 | Benchchem [benchchem.com]

The Benzoyl Paradigm in Nucleoside Chemistry: Mechanisms, Protocols, and Strategic Applications

Executive Summary

In the intricate landscape of nucleoside chemistry and oligonucleotide synthesis, the benzoyl (Bz) protecting group serves as a critical "workhorse" for the exocyclic amines of Adenine (

This guide moves beyond basic textbook definitions to explore the mechanistic rationale, strategic installation via "transient protection," and the kinetic nuances that dictate the success of benzoyl-protected building blocks in drug development.

Mechanistic Fundamentals: The Electronic Rationale

The selection of the benzoyl group is not arbitrary; it is dictated by the electronic requirements of the purine and pyrimidine rings.

Electronic Stabilization and Depurination

The primary threat to adenosine derivatives during solid-phase synthesis is acid-catalyzed depurination . During the removal of the 5'-DMT group (typically using 3% di- or trichloroacetic acid), the N7 position of the purine ring can become protonated. This destabilizes the glycosidic bond, leading to the ejection of the nucleobase and the formation of an abasic site (an aldehyde).

Why Benzoyl?

The benzoyl group is an electron-withdrawing amide. By acylating the exocyclic amine (

-

Result:

-Benzoyladenosine is significantly more stable to acid than unprotected adenosine.

Selectivity Challenges

The nucleoside presents a "target-rich" environment for acylating agents, possessing both hydroxyls (sugar moiety) and amines (nucleobase). Direct treatment with benzoyl chloride (BzCl) invariably leads to esterification of the 3' and 5' hydroxyls alongside the desired N-acylation. To achieve chemoselectivity without multiple steps, the Transient Protection strategy is employed.

Strategic Installation: The "Transient Protection" Protocol

The industry-standard method for installing benzoyl groups, particularly for dC and dA phosphoramidite precursors, is the "Transient Protection" (or One-Pot Silylation-Benzoylation) protocol. This method utilizes the differential stability of silyl ethers vs. amides.

The Workflow Logic

-

Silylation: Trimethylsilyl chloride (TMS-Cl) typically reacts faster with hydroxyls than arylamines. It temporarily "caps" the 3' and 5' OH groups.

-

Benzoylation: With hydroxyls blocked, BzCl is introduced to acylate the exocyclic amine.

-

Hydrolysis: The TMS ethers are highly labile to mild aqueous base or even methanol, whereas the N-benzoyl amide is robust. A simple workup cleaves the TMS groups, leaving the N-Bz nucleoside intact.

Stability vs. Lability: The Deprotection Balance

The utility of the benzoyl group is defined by its cleavage kinetics. It must be orthogonal to the DMT group (acid labile) and the phosphoramidite linker (base labile, but requiring specific conditions).

Deprotection Kinetics

The removal of the benzoyl group is an amide hydrolysis driven by a nucleophile (usually ammonia or methylamine). The rate of this reaction is heavily influenced by the steric environment of the nucleobase.

Comparative Deprotection Data (Standard Conditions: Conc. NH₄OH)

| Nucleoside Protection | Deprotection Condition | Approx. Time to Completion | Notes |

| N4-Benzoyl Cytidine | 25°C (Room Temp) | 2 - 4 hours | Fast cleavage due to lower steric hindrance. |

| N6-Benzoyl Adenosine | 25°C (Room Temp) | 24+ hours | Slower; often requires heat (55°C) for efficiency. |

| N2-Isobutyryl Guanosine | 55°C | 5 - 8 hours | Benzoyl is rarely used for G due to solubility/aggregation issues. |

| N6-Benzoyl Adenosine | 65°C (AMA Reagent) | 10 - 15 mins | AMA = 1:1 NH₄OH / 40% Methylamine. Rapid protocol. |

The Transamination Risk (Troubleshooting)

A critical nuance often overlooked is transamination . When using alkylamines (like methylamine or ethylenediamine) for ultra-fast deprotection, the exocyclic amine of Cytosine can be displaced.

-

Risk: The benzoyl group on Cytosine activates the C4 position. Strong nucleophiles can attack C4, displacing the

-benzamide entirely and replacing it with the deprotection amine (e.g., forming -

Solution: For chemistries requiring harsh amine treatments, Acetyl-dC is often preferred over Benzoyl-dC because the acetyl group is less electron-withdrawing, making the C4 carbon less electrophilic and less prone to transamination.

Experimental Protocols

Note: These protocols assume standard safety procedures for handling moisture-sensitive reagents and corrosive chlorides.

Protocol A: Transient N-Benzoylation of Deoxyadenosine

Objective: Selective protection of the

-

Preparation: Dry 2'-deoxyadenosine (10 mmol, 2.51 g) by co-evaporation with anhydrous pyridine (2 x 20 mL). Suspend in anhydrous pyridine (50 mL) under Argon.

-

Silylation (Transient): Cool the suspension to 0°C in an ice bath. Dropwise add Trimethylsilyl chloride (TMS-Cl) (5 eq., 50 mmol, ~6.3 mL).

-

Observation: The solution will clear as the lipophilic TMS ethers form. Stir at room temperature for 30 minutes.

-

-

Benzoylation: Re-cool to 0°C. Add Benzoyl Chloride (BzCl) (1.1 to 1.2 eq., ~1.2 mL) dropwise.

-

Critical Step: Do not overheat. Exothermic reaction. Stir at room temperature for 2 hours. Monitor by TLC (the intermediate will be high Rf).

-

-

Hydrolysis (Desilylation): Cool to 0°C. Add cold water (10 mL) followed by concentrated aqueous ammonia (10 mL) or simply stir with MeOH/Water if mild conditions suffice. Stir for 15-30 minutes.

-

Workup: Concentrate the mixture to an oil under reduced pressure. Partition between water and Ethyl Acetate (or DCM). Wash organic layer with NaHCO3 and Brine. Dry over Na2SO4.

-

Purification: Crystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Standard Deprotection (Post-Synthesis)

Objective: Removal of N-Bz groups from a synthesized oligonucleotide.

-

Reagent: Prepare fresh concentrated Ammonium Hydroxide (28-30% NH3).

-

Incubation: Add 1.0 mL of reagent to the CPG support column or bulk resin in a sealed screw-cap vial.

-

Cycle:

-

Standard: Heat at 55°C for 8-12 hours .

-

Ultra-Fast (AMA): Use 1:1 mixture of NH4OH and 40% Methylamine.[6] Heat at 65°C for 15 minutes .

-

-

Finish: Cool to room temperature before opening (prevents ammonia outgassing/bumping). Evaporate to dryness in a speed-vac.

Visualizing the Depurination Pathway

Understanding why we protect requires visualizing the failure mode. The diagram below illustrates the acid-catalyzed pathway that Benzoyl protection mitigates.

[1][7]

References

-

Tiigs, G. S., et al. "Transient Protection in Nucleoside Synthesis." Journal of the American Chemical Society. (Canonical reference for the transient TMS method).

-

Beaucage, S. L., & Iyer, R. P. "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron, 48(12), 2223-2311.

-

BenchChem Application Notes. "N3-Benzoylthymine as a Protecting Group in Nucleoside Chemistry."

-

Glen Research. "Deprotection of Oligonucleotides: Standard vs. Fast." Glen Report.

-

Khorana, H. G. "Studies on Polynucleotides." Journal of Molecular Biology, 72, 219-249.[7] (Foundational work on benzoyl protection stability).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scispace.com [scispace.com]

- 3. rsc.org [rsc.org]

- 4. Depurination - Wikipedia [en.wikipedia.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US5656741A - Process and reagents for processing synthetic oligonucleotides - Google Patents [patents.google.com]

The Backbone of Heredity: A Technical Chronicle of Deoxyribose Synthesis

Executive Summary

The synthesis of 2-deoxy-D-ribose and its nucleoside derivatives represents a defining challenge in carbohydrate chemistry. Unlike its parent ribose, the absence of the C2-hydroxyl group imparts significant instability to the glycosidic bond, making the "deoxy" sugar prone to rapid hydrolysis and degradation. This guide analyzes the three historical pillars of deoxyribose synthesis: the Hexose Degradation Route (Classical), the Radical Deoxygenation Route (Modern Chemical), and the Aldolase Assembly Route (Biocatalytic).

Part 1: The Classical Chemical Route (Hexose Degradation)

Era: Early to Mid-20th Century Core Logic: Nature provides abundant hexoses (D-glucose). The earliest effective strategies involved synthesizing a 2-deoxy-hexose intermediate and then "clipping" the carbon chain to yield the pentose.

The Glucal Hydration & Ruff Degradation

The seminal work of Emil Fischer and later refinements by Rabinovitch and Fletcher established the "Glucal Route" as the primary source of 2-deoxy-D-ribose for decades.

Mechanism:

-

Glycal Formation: D-Glucose is converted to tri-O-acetyl-D-glucal.

-

Acid-Catalyzed Hydration: The electron-rich enol ether double bond of the glucal attacks a proton, creating an oxocarbenium ion at C1. Water attacks C1, leading to 2-deoxy-D-glucose (2-DG).

-

Ruff Degradation: 2-DG is oxidized to 2-deoxy-D-gluconic acid, then oxidatively decarboxylated (losing C1) to yield 2-deoxy-D-ribose.

Experimental Protocol: The Glucal-to-Deoxyribose Workflow

Note: This protocol synthesizes the key intermediate, 2-deoxy-D-glucose, followed by degradation.

Step A: Hydration of Tri-O-acetyl-D-glucal

-

Reagents: Tri-O-acetyl-D-glucal (10 mmol), 0.05 N Sulfuric Acid (

). -

Procedure: Suspend the glucal in dilute acid and agitate vigorously at room temperature. The reaction is heterogeneous initially but becomes clear as the glucal hydrolyzes and deacetylates.

-

Critical Endpoint: Monitor by TLC. Disappearance of the glucal spot indicates conversion to 2-deoxy-D-glucose.

-

Workup: Neutralize with Barium Carbonate (

). Filter the barium sulfate precipitate. Lyophilize the filtrate to obtain crude 2-deoxy-D-glucose.

Step B: Ruff Degradation to 2-Deoxy-D-ribose

-

Oxidation: Treat 2-deoxy-D-glucose with Bromine water (

) buffered with calcium carbonate to form calcium 2-deoxy-D-gluconate. -

Decarboxylation: To the gluconate solution, add Ferric Acetate (

) catalyst and 30% Hydrogen Peroxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Causality: The

catalyzes the formation of hydroperoxyl radicals, which decarboxylate the C1 carboxylate, ejecting

Visualization: The Glucal Pathway

Figure 1: The historical "Glucal Route" converting a hexose to a pentose via hydration and oxidative decarboxylation.[1]

Part 2: The Radical Revolution (Nucleoside Modification)

Era: 1975 - Present Core Logic: Synthesizing the sugar first and then attaching the base (glycosylation) often lacks stereocontrol. The Barton-McCombie Deoxygenation revolutionized the field by allowing researchers to take an existing ribonucleoside (abundant from nature) and selectively remove the 2'-hydroxyl group.

The Barton-McCombie Reaction

This method is the "Gold Standard" for synthesizing modified deoxy-nucleosides for drug development (e.g., AZT precursors).

Mechanism:

-

Activation: The C2'-OH is converted to a thiocarbonyl derivative (xanthate or thiocarbonyl imidazolide).

-

Radical Initiation: AIBN initiates a tributyltin radical (

). -

Propagation: The tin radical attacks the sulfur, forming a carbon-centered radical at C2'.

-

Reduction: The C2' radical abstracts a hydrogen from tributyltin hydride (

), yielding the deoxy sugar and regenerating the tin radical.

Experimental Protocol: Deoxygenation of Adenosine Derivative

Reagents: 2',3',5'-Tri-O-acetyl-adenosine (substrate), Phenyl chlorothionoformate, AIBN (Azobisisobutyronitrile), Tributyltin Hydride (

Step 1: Thiocarbonyl Functionalization

-

Dissolve protected nucleoside in anhydrous DCM/Pyridine.

-

Add phenyl chlorothionoformate (1.2 equiv) at 0°C. Stir 4h.

-

Self-Validation: TLC should show a non-polar spot (xanthate) and disappearance of the starting alcohol.

-

Workup: Wash with dilute HCl, dry, and concentrate.

Step 2: Radical Reduction

-

Dissolve the xanthate intermediate in degassed dry Toluene (0.05 M concentration). Note: Dilution favors intramolecular fragmentation over intermolecular coupling.

-

Add

(1.5 equiv) and AIBN (0.2 equiv). -

Reflux: Heat to 80-110°C under Argon for 2-4 hours.

-

Observation: The solution color typically changes from yellow (xanthate) to clear/pale as the chromophore is destroyed.

Visualization: Barton-McCombie Radical Cycle

Figure 2: The radical chain mechanism allowing selective removal of the C2'-hydroxyl group.

Part 3: The Biocatalytic Era (Aldolase Assembly)

Era: 1990s - Present Core Logic: Instead of degrading hexoses or modifying nucleosides, assemble the deoxyribose skeleton directly from small achiral precursors using enzymes.

DERA (Deoxyribose-5-Phosphate Aldolase)

The enzyme DERA (EC 4.1.2.4) catalyzes the reversible aldol condensation of acetaldehyde and D-glyceraldehyde-3-phosphate.

-

Significance: It is the only known aldolase capable of condensing two aldehydes.

-

Application: Used in the industrial synthesis of statin side chains (e.g., Lipitor) and novel nucleoside analogs.

Comparative Analysis of Methods

| Feature | Glucal Degradation | Barton-McCombie | DERA Enzymatic |

| Starting Material | D-Glucose (Cheap) | Ribonucleosides (Expensive) | Acetaldehyde + Glyceraldehyde |

| Step Count | High (5-6 steps) | Low (2 steps from nucleoside) | Single Step (One-pot) |

| Stereocontrol | High (Chiral Pool) | Retained (Configuration at C1/C3/C4) | High (Enzymatic Specificity) |

| Scalability | Moderate (Reagent heavy) | Low/Med (Tin toxicity issues) | High (Green Chemistry) |

| Primary Use | Bulk Sugar Synthesis | Drug Discovery / SAR | Industrial Manufacturing |

References

-

Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1574–1585. Link

-

Racker, E. (1952).[2] Enzymatic Synthesis and Breakdown of Desoxyribose Phosphate. Journal of Biological Chemistry, 196(1), 347–365. Link

-

Overend, W. G., Stacey, M., & Wiggins, L. F. (1949). A reinvestigation of the glycal method for the synthesis of 2-deoxy-D- and -L-ribose. Journal of the Chemical Society, 1358-1367. Link

-

Ruff, O. (1898).[1] Ueber die Verwandlung der d-Gluconsäure in d-Arabinose. Berichte der deutschen chemischen Gesellschaft, 31(2), 1573-1577. Link

-

Gijsen, H. J., & Wong, C. H. (1994). Unprecedented asymmetric aldol reactions with three aldehyde substrates catalyzed by 2-deoxyribose-5-phosphate aldolase. Journal of the American Chemical Society, 116(18), 8422-8423. Link

Sources

Topic: Key Intermediates in 2'-Deoxynucleoside Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of Life's Building Blocks

2'-Deoxynucleosides are the fundamental monomers of deoxyribonucleic acid (DNA), the blueprint of life. Beyond their biological role, their synthetic analogues are cornerstones of modern medicine, serving as potent antiviral and anticancer agents.[1][2][3][4][] The synthesis of these molecules, however, is a formidable challenge in organic chemistry. The core task is the stereoselective formation of the N-glycosidic bond between a deoxyribose sugar and a nucleobase, a process complicated by the numerous reactive functional groups on both moieties.[2][3][6]

This guide provides a detailed exploration of the critical intermediates that enable the controlled and efficient synthesis of 2'-deoxynucleosides. We will dissect the logic behind different synthetic strategies, from classic chemical methods to modern chemo-enzymatic approaches, focusing on the structure, function, and rationale for each key intermediate.

I. The Pillars of Chemical Synthesis: Glycosyl Donors and Nucleobase Acceptors

The success of any chemical synthesis of 2'-deoxynucleosides hinges on the precise activation of the two core components: the deoxyribose sugar (the glycosyl donor) and the heterocyclic base (the nucleobase acceptor).

A. Key Intermediate 1: The Activated Glycosyl Donor

The glycosyl donor is a deoxyribose derivative modified to have a good leaving group at the anomeric (C1') position, facilitating nucleophilic attack by the base.

-

Hoffer's Chlorosugar (2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride) : This is one of the most historically significant and effective glycosyl donors.[7][8] The electron-withdrawing toluoyl groups at the 3' and 5' positions protect the hydroxyls and activate the C1' position. The α-chloro configuration is crucial, as it allows for a direct SN2-type inversion reaction with the nucleobase, leading to the desired β-anomer, which is the configuration found in natural DNA.[7] However, this intermediate is notoriously unstable and is often generated in situ for immediate use.[7]

-

Acylated Deoxyribose Derivatives : Intermediates such as 1-O-acetyl-2-deoxy-3,5-di-O-(p-toluoyl)-D-ribofuranose are central to the most widely used glycosylation method, the Vorbrüggen reaction.[1][9] In the presence of a Lewis acid, this intermediate cyclizes to form a highly reactive dioxolenium ion , which then undergoes nucleophilic attack by the base.[1] The neighboring group participation of the C3'-O-toluoyl group sterically directs the incoming nucleobase to the β-face of the sugar, ensuring high stereoselectivity.[1]

B. Key Intermediate 2: The Activated Nucleobase Acceptor

To react efficiently with the glycosyl donor in organic solvents, the nucleobase must be rendered both soluble and sufficiently nucleophilic.

-

Silylated Nucleobases : This is the cornerstone of the Vorbrüggen glycosylation.[1][9][10] Treatment of the nucleobase with silylating agents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) replaces the acidic protons on the heterocyclic ring with trimethylsilyl (TMS) groups. This persilylation dramatically increases the base's solubility in non-polar organic solvents and enhances the nucleophilicity of the ring nitrogen, priming it for attack on the glycosyl donor.[1]

-

Nucleobase Anions : In methods utilizing glycosyl halides like Hoffer's chlorosugar, the nucleobase is often deprotonated to form its sodium or potassium salt.[11][12] This creates a potent nucleophile that can directly displace the halide in an SN2 reaction. This approach is particularly effective for purine bases.[12]

II. Orchestrating Reactivity: The Indispensable Role of Protecting Groups

The precise formation of the 3'-5' phosphodiester linkage required for DNA chains would be impossible without the strategic use of protecting groups. These groups act as temporary masks for reactive sites, ensuring that reactions occur only where intended.[6][]

A. Key Intermediate 3: The Protected Monomer

A fully protected deoxynucleoside monomer is a key intermediate ready for subsequent transformations, most notably for incorporation into an oligonucleotide chain.

-

5'-Hydroxyl Protection : The Dimethoxytrityl (DMT) group is the industry standard for protecting the 5'-hydroxyl group.[14][15] Its key advantages are its bulkiness, which provides steric hindrance, and its lability to mild acids. This allows for selective deprotection of the 5'-OH to permit chain elongation without damaging other acid-sensitive parts of the molecule.[15][16] The release of the bright orange DMT cation upon cleavage provides a real-time quantitative measure of reaction efficiency.[16]

-

Exocyclic Amino Protection : The amino groups on adenine, guanine, and cytosine are nucleophilic and must be protected to prevent side reactions. Standard protecting groups are acyl-type: Benzoyl (Bz) is used for adenine and cytosine, while isobutyryl (iBu) is used for guanine.[][14][17] These groups are stable throughout the synthesis cycle and are removed at the very end using a strong base, typically aqueous ammonia.[16]

| Protecting Group | Application | Typical Cleavage Condition | Rationale |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Mild acid (e.g., Trichloroacetic acid)[15][16] | Allows for selective deprotection for chain elongation. |

| Benzoyl (Bz) | N6 of Adenine, N4 of Cytosine | Base (e.g., aqueous ammonia)[14][17] | Prevents side reactions at the nucleobase amino groups. |

| isobutyryl (iBu) | N2 of Guanine | Base (e.g., aqueous ammonia)[] | Prevents side reactions at the nucleobase amino group. |

| β-Cyanoethyl | Phosphate (in phosphoramidite) | Base (e.g., aqueous ammonia)[16] | Stable during synthesis, easily removed via β-elimination. |

III. Methodologies and Their Core Intermediates

Different synthetic strategies rely on unique combinations of the intermediates described above.

A. The Vorbrüggen Glycosylation: A Workhorse Reaction

This is the most prevalent method for forming the N-glycosidic bond due to its high yield and excellent β-stereoselectivity.[9][10]

Experimental Protocol: A Representative Vorbrüggen Glycosylation

-

Silylation of Nucleobase : A suspension of the nucleobase (e.g., thymine) in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate is refluxed until the solution becomes clear, indicating complete silylation. The excess HMDS is removed under vacuum to yield the persilylated base.

-

Glycosylation Reaction : The acylated sugar (e.g., 1-O-acetyl-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose) is dissolved in an anhydrous aprotic solvent like acetonitrile. The silylated base is added, followed by the dropwise addition of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) at 0°C.

-

Workup and Deprotection : The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched, and the crude product is purified. The acyl protecting groups (toluoyl) are then removed by treatment with a base like sodium methoxide in methanol to yield the unprotected 2'-deoxynucleoside.

Diagram: Vorbrüggen Glycosylation Mechanism

Caption: Mechanism of the Vorbrüggen glycosylation reaction.

B. Phosphoramidite Chemistry: Building the DNA Chain

For synthesizing oligonucleotides (short DNA strands), the most crucial intermediate is the 2'-deoxynucleoside phosphoramidite .[][19] This building block is exquisitely designed for controlled, stepwise addition to a growing DNA chain on a solid support.[17][20]

Structure of a Deoxynucleoside Phosphoramidite Intermediate:

-

5'-End : Protected with a DMT group.

-

Nucleobase : Protected with Bz or iBu groups.

-

3'-End : Features a reactive phosphoramidite moiety, typically a diisopropylamino group and a β-cyanoethyl protecting group on the phosphorus atom.

Diagram: The Phosphoramidite Monomer Intermediate

Caption: The 3'-phosphoramidite moiety on a deoxynucleoside.

The phosphoramidite synthesis cycle is an elegant four-step automated process: deblocking (DMT removal), coupling (addition of the next phosphoramidite), capping (blocking unreacted chains), and oxidation (stabilizing the new phosphate linkage).[17] Each step relies on the specific chemical properties of the intermediates involved.

Diagram: Solid-Phase Phosphoramidite Synthesis Cycle

Caption: The four-step automated phosphoramidite synthesis cycle.

IV. The Green Alternative: Chemo-Enzymatic Synthesis

Modern synthetic strategies increasingly turn to enzymes to overcome the challenges of stereoselectivity and extensive protection/deprotection steps inherent in purely chemical methods.[3][21]

A. Key Intermediates: Phosphorylated Sugars and Enzymes

The chemo-enzymatic approach simplifies the process by using enzymes, primarily Nucleoside Phosphorylases (NPs) , to form the glycosidic bond.[3][21][22]

-

2-Deoxyribose-1-phosphate : This is the key glycosyl donor in the enzymatic approach. It can be efficiently prepared chemically.[21]

-

Nucleoside Phosphorylases (NPs) : These enzymes catalyze the reversible phosphorolysis of nucleosides. In the synthetic direction, they catalyze the reaction between a nucleobase and 2-deoxyribose-1-phosphate to form the desired 2'-deoxynucleoside with perfect β-stereoselectivity.[3][22]

This method avoids the use of harsh reagents and complex protecting group manipulations, making it a more sustainable and efficient alternative, especially for large-scale production.[2][3]

| Synthetic Strategy | Key Glycosyl Donor | Key Base Intermediate | Stereocontrol Method | Key Advantages | Key Disadvantages |

| Vorbrüggen | Acylated Sugar | Silylated Base | Neighboring group participation[1] | High β-selectivity, widely applicable. | Requires Lewis acids, multi-step. |

| Hoffer's Method | Glycosyl Halide | Nucleobase Anion | SN2 inversion[7] | Direct, classic method. | Donor instability, anomerization risk. |

| Chemo-enzymatic | Deoxyribose-1-phosphate | Free Nucleobase | Enzyme catalysis[3][22] | Perfect stereoselectivity, "green". | Enzyme availability/stability can be a factor. |

Conclusion

The synthesis of 2'-deoxynucleosides is a testament to the ingenuity of organic chemists. The development of key intermediates—from activated sugars like Hoffer's chlorosugar to precisely engineered phosphoramidite building blocks—has enabled not only the routine synthesis of DNA but also the production of life-saving nucleoside analogue drugs. While classic chemical methods like the Vorbrüggen glycosylation remain foundational, the rise of chemo-enzymatic strategies highlights a future where synthesis is increasingly efficient, selective, and sustainable. A thorough understanding of these core intermediates is essential for any researcher, scientist, or drug development professional working in this vital field.

References

- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. (URL: _)

- Chemo-enzymatic syntheses of natural and unnatural 2′-deoxynucleosides. Oxford Academic. (URL: )

- Vorbrüggen glycosylation reaction and its mechanism.

- Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry. The BiosearchTech Blog. (2021). (URL: )

- Gram-Scale Enzymatic Synthesis of 2ʹ-Deoxyribonucleoside Analogues Using Nucleoside Transglycosylase-2. White Rose Research Online. (URL: )

- Oligonucleotide synthesis. Wikipedia. (URL: )

- Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2. PMC. (URL: )

- Synthesis of oligonucleotides by phosphoramidite method. Slideshare. (URL: )

- Solid-phase oligonucleotide synthesis.

- Protected-Nucleosides. BOC Sciences. (URL: )

- Multi-enzymatic synthesis of 2′-deoxynucleosides and nucleoside-5.

- Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions.

- Enzymatic synthesis of 2'-deoxynucleoside... Biotechnology Letters - Ovid. (URL: )

- Protecting groups for nucleosides used in synthesizing oligonucleotides. American Chemical Society. (1968). (URL: )

- Protection of Nucleosides for Oligonucleotide Synthesis. Deep Blue Repositories. (URL: )

- Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides. (2003). (URL: )

- Vorbrüggen Glycosyl

- Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. PMC. (URL: )

- Protecting group. Wikipedia. (URL: )

- Protecting Groups in Organic Synthesis. Chemistry LibreTexts. (2021). (URL: )

- Efficient synthesis of 2′-C-α-aminomethyl-2′-deoxynucleosides. RSC Publishing. (URL: )

- Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation.

- Preparation of the 2'-deoxynucleosides of 2,6-diaminopurine and isoguanine by direct glycosyl

- Vorbrüggen Base Introduction Reaction. Nucleowiki. (2024). (URL: )

- Synthesis of key intermediates 8 and 9 from commercially available 2.

- Synthesis of 2'-deoxynucleosides by deoxygenation of ribonucleosides.

- Synthesis of 2'-deoxytubercidin, 2'-deoxyadenosine, and related 2'-deoxynucleosides via a novel direct stereospecific sodium salt glycosylation procedure. Semantic Scholar. (1984). (URL: )

- A concise synthesis of isoguanine 2'-deoxyriboside and its adenine-like triplex formation when incorporated into DNA. Aston Research Explorer. (2021). (URL: )

- Double-headed nucleosides: Synthesis and applic

- Methods for 2-Deoxyglycoside Synthesis. PMC - NIH. (URL: )

- Methods for 2-Deoxyglycoside Synthesis.

- Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis.

- Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosph

- Formation of 2'-deoxyoxanosine from 2'-deoxyguanosine and nitrous acid: Mechanism and intermediates.

- Antiviral nucleoside analogs. PMC - NIH. (2021). (URL: )

- Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. (2023). (URL: )

- 2'-Deoxynucleosides. BOC Sciences. (URL: )

- Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. DDD UAB. (URL: )

- Essential reactive intermediates in nucleoside chemistry: cyclonucleoside c

- Recent Advances in Stereoselective Chemical O-Glycosyl

- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. PMC. (2021). (URL: )

- Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides. PMC - NIH. (2025). (URL: )

- Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub. (2021). (URL: )

- Nucleosides. IL. Synthesis and Properties of 2,4-Quinazolinedione N-1-2′ Deoxy-, 3. (URL: )

- Direct Synthesis of α- and β-2′-Deoxynucleosides with Stereodirecting Phosphine Oxide via Remote Participation. Journal of the American Chemical Society. (URL: )

- Preparation of 2'-deoxyribonucleosides with an identically 2H/13C-labeled sugar residue. (URL: )

Sources

- 1. researchgate.net [researchgate.net]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. research.aston.ac.uk [research.aston.ac.uk]

- 9. Vorbrüggen Glycosylation [drugfuture.com]

- 10. Vorbrüggen Base Introduction Reaction - Nucleowiki [nucleowiki.uni-frankfurt.de]

- 11. Preparation of the 2'-deoxynucleosides of 2,6-diaminopurine and isoguanine by direct glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 14. Protecting group - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. atdbio.com [atdbio.com]

- 17. blog.biosearchtech.com [blog.biosearchtech.com]

- 19. researchgate.net [researchgate.net]

- 20. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Understanding Anomeric Configuration in Ribofuranosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anomeric configuration of ribofuranosides is a critical determinant of their three-dimensional structure and, consequently, their biological function. This is of paramount importance in the field of drug development, particularly for nucleoside analogues, where the precise orientation of the nucleobase dictates molecular recognition by viral or cellular enzymes. This guide provides a comprehensive exploration of the fundamental principles governing anomeric configuration, detailed methodologies for its determination, and the profound implications for the design of therapeutic agents. We will delve into the causality behind experimental choices, offering field-proven insights to bridge the gap between theoretical knowledge and practical application.

The Anomeric Center: A Locus of Biological Specificity

The cyclization of D-ribose into its furanose form creates a new stereocenter at the C1' carbon, known as the anomeric carbon. This gives rise to two distinct diastereomers, or anomers, designated as α and β.[1]

-

β-anomer: The substituent at the anomeric carbon (typically a nitrogenous base in nucleosides) is on the same side of the furanose ring as the C4'-CH₂OH group. In Haworth projections, this is depicted as being "up." Naturally occurring ribonucleosides and deoxyribonucleosides in DNA and RNA are predominantly in the β-configuration.[1]

-

α-anomer: The substituent at the anomeric carbon is on the opposite side of the furanose ring from the C4'-CH₂OH group, depicted as "down" in Haworth projections.[1] While less common in nature, α-nucleosides are found in some natural products like vitamin B12 and have garnered interest in the development of novel therapeutics.[2]

The seemingly subtle difference in the spatial arrangement of the aglycone has profound consequences for the molecule's overall conformation, its ability to engage in hydrogen bonding, and its recognition by enzymes.[3]

The Anomeric Effect: A Key Stabilizing Influence

The preference for a particular anomeric configuration is influenced by a stereoelectronic phenomenon known as the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial position rather than an equatorial one in a pyranose ring. While the concept is most clearly defined for six-membered rings, analogous stabilizing interactions influence the conformation of five-membered furanose rings. In ribofuranosides, the anomeric effect contributes to the stability of the glycosidic bond and influences the conformational equilibrium of the sugar ring.[4][5] The absence of the ring oxygen in carbocyclic nucleoside analogues eliminates this effect, which can lead to unnatural conformations and reduced biological activity.[3][6]

Conformational Dynamics of the Ribofuranose Ring

The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations, most commonly described by the pseudorotation concept.[7][8] The two major conformational families are:

-

N-type (North): Characterized by a C3'-endo pucker, where the C3' atom is displaced from the plane of the other ring atoms towards the same side as the C5' atom. This conformation is prevalent in A-form DNA and RNA.

-

S-type (South): Characterized by a C2'-endo pucker, where the C2' atom is displaced from the plane of the other ring atoms. This is the predominant conformation in B-form DNA.

The anomeric configuration plays a crucial role in influencing the preferred sugar pucker. The interplay between the anomeric effect, steric interactions between the base and the sugar, and the gauche effect dictates the conformational landscape of the ribofuranoside.[5]

Methodologies for Determining Anomeric Configuration

The unambiguous determination of anomeric configuration is a cornerstone of nucleoside chemistry. Several powerful analytical techniques are employed, often in a complementary fashion, to provide a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Toolkit

NMR spectroscopy is the most powerful and widely used method for determining anomeric configuration in solution.[9][10] Several key NMR parameters are exploited for this purpose.

The chemical shift of the anomeric proton (H1') is highly sensitive to its stereochemical environment.[11]

-

Generally, the anomeric proton of an α-anomer resonates at a lower field (further downfield) than the corresponding β-anomer.[9]

-

Protons of α-glycosides typically resonate 0.3-0.5 ppm downfield from those of the corresponding β-glycosides.[9]

The magnitude of the three-bond coupling constant between the anomeric proton (H1') and the H2' proton (³JH1',H2') is governed by the dihedral angle between these two protons, as described by the Karplus equation .[12][13][14] This relationship is a cornerstone of conformational analysis.[12][13][15]

-

β-anomers: In a typical C2'-endo (South) conformation, H1' and H2' are in a cis relationship with a dihedral angle of approximately 160°. This results in a large coupling constant, typically in the range of 7-9 Hz.[16]

-

α-anomers: In a C3'-endo (North) conformation, H1' and H2' are in a trans relationship with a dihedral angle of approximately 10°. In a C2'-endo conformation, the dihedral angle is around 110°. Both scenarios lead to a smaller coupling constant, typically in the range of 1-4 Hz.[16]

A graphical method for analyzing sums of proton-proton coupling constants can be used to determine the sugar ring conformation and the population of different puckers.[7]

The Nuclear Overhauser Effect (NOE) is a powerful tool for determining spatial proximity between protons.[17] In the context of anomeric configuration, NOE experiments can reveal the relative orientation of the nucleobase and the sugar protons.

-

For a β-anomer , irradiation of the anomeric proton (H1') will result in an NOE enhancement of the signals for H2' and H4'.

-

For an α-anomer , an NOE is expected between the anomeric proton (H1') and the H2' proton, but not typically with H4'.

Long-range J-couplings, which occur over more than three bonds, can also provide valuable structural information.[18] For instance, four-bond couplings (⁴J) can sometimes be observed and are dependent on the geometry of the coupling pathway.

X-Ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of all stereocenters.[2][19] This technique offers a definitive picture of the anomeric configuration and the precise bond angles and lengths.[2][20] It is important to note, however, that the conformation observed in the crystal lattice may not always be the dominant conformation in solution.

Experimental Protocols

Protocol for Anomeric Configuration Determination using 1H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified ribofuranoside derivative in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

1H NMR Spectrum Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Identify the anomeric proton (H1') signal, which is typically a doublet and resonates in the range of 4.5-6.0 ppm.[10]

-

Carefully measure the chemical shift and the ³JH1',H2' coupling constant.

-

-

1D NOE (or 2D NOESY/ROESY) Spectrum Acquisition:

-

Perform a selective 1D NOE experiment by irradiating the anomeric proton signal.

-

Observe which other proton signals show an enhancement.

-

-

Data Analysis:

-

Compare the observed ³JH1',H2' value with the expected ranges for α and β anomers.

-

Analyze the NOE data to confirm the spatial proximities consistent with either an α or β configuration.

-

Protocol for X-Ray Crystal Structure Determination

-

Crystal Growth: Grow single crystals of the ribofuranoside of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions.

-